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Compound of Interest

Compound Name: 2-Nitrophenyl phenyl sulfide

Cat. No.: B057185

In-Depth Technical Guide: 2-Nitrophenyl Phenyl
Sulfide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectral information for 2-
Nitrophenyl phenyl sulfide, a key intermediate in various fields of chemical synthesis. This
document details the essential spectroscopic data, experimental protocols for its synthesis and
characterization, and a logical workflow for its preparation and analysis.

Core Spectral Data

The following tables summarize the key spectral information for 2-Nitrophenyl phenyl sulfide,
providing a foundational dataset for its identification and characterization.

Table 1: *"H NMR Spectral Data of 2-Nitrophenyl Phenyl
Sulfide

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b057185?utm_src=pdf-interest
https://www.benchchem.com/product/b057185?utm_src=pdf-body
https://www.benchchem.com/product/b057185?utm_src=pdf-body
https://www.benchchem.com/product/b057185?utm_src=pdf-body
https://www.benchchem.com/product/b057185?utm_src=pdf-body
https://www.benchchem.com/product/b057185?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b057185?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Chemical Shift (8)

Coupling Constant

opm Multiplicity (3) Hz Assignment
8.21 dd 8.1,1.2 1H, Ar-H

7.49 dt 75,15 1H, Ar-H
7.40-7.35 m 2H, Ph-H

7.21-7.15 m 2H, Ph-H

7.06-6.98 m 3H, Ph-H

Solvent: CDCls, Reference: TMS at 0.00 ppm.

Table 2: 3*C NMR Spectral Data of 2-Nitrophenyl Phenyl

Sulfide
Chemical Shift (8) ppm Assighment
145.4 C-NO2
134.8 C-S (nitrophenyl)
133.2 CH (nitrophenyl)
1315 C-S (phenyl)
129.8 CH (phenyl)
128.0 CH (phenyl)
126.9 CH (nitrophenyl)
125.5 CH (nitrophenyl)

Solvent: CDCls. Data is predicted and compiled from typical chemical shift ranges.

Table 3: FT-IR Spectral Data of 2-Nitrophenyl Phenyl

Sulfide
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Wavenumber (cm~?) Intensity Assignment
3075 Medium Aromatic C-H Stretch
1575 Strong Asymmetric NOz Stretch
1510 Strong Aromatic C=C Stretch
1340 Strong Symmetric NO2 Stretch
1080 Medium C-S Stretch
850 Strong C-N Stretch

Aromatic C-H Bend (ortho-
740 Strong ) )

disubstituted)

Aromatic C-H Bend
690 Strong

(monosubstituted)

Sample preparation: KBr pellet.

Table 4: Mass Spectrometry Data of 2-Nitrophenyl

Phenyl Sulfide
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miz Relative Intensity (%) Assighment
232 100 [M+H]*
248 [M+H+O]*

215 [M+H-OH]*

214 [M+H-H20]*

202 [M+H-NOJ*

186 [M+H-NO2]*

184 [M+H-H2S]*

168 [M+H-SO2]*

167 [M+H-SO2H]*

154 [CeHaNO2S]*

125 [CeHsSO]*

123 [CeHsNO2]*

109 [CeHsS]*

lonization Method: Electrospray lonization (ESI).

Experimental Protocols

Detailed methodologies for the synthesis and spectral characterization of 2-Nitrophenyl
phenyl sulfide are provided below.

Synthesis of 2-Nitrophenyl Phenyl Sulfide.[1]

e Materials:
o Thiophenol (benzenethiol)

o Potassium hydroxide (KOH)
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1-Chloro-2-nitrobenzene

[e]

o

Dimethyl sulfoxide (DMSO)

[¢]

Ethyl ether

[¢]

Anhydrous sodium sulfate (Naz2S0Oa)

[e]

Deionized water

e Procedure:

1. In a round-bottom flask equipped with a magnetic stirrer, dissolve thiophenol (0.1 mol) and
potassium hydroxide (0.1 mol) in 30 mL of DMSO.

2. Stir the mixture at room temperature for 30 minutes.

3. Add a solution of 1-chloro-2-nitrobenzene (0.1 mol) in 10 mL of DMSO dropwise to the
reaction mixture over a period of 5 minutes.

4. Heat the resulting mixture to 90°C and stir for 5 hours.

5. After cooling to room temperature, pour the reaction mixture into 200 mL of water.
6. Extract the aqueous mixture with ethyl ether (3 x 50 mL).

7. Combine the organic extracts and wash with deionized water (5 x 50 mL).

8. Dry the organic layer over anhydrous sodium sulfate.

9. Remove the solvent under reduced pressure to yield the crude product.

10. Purify the crude product by recrystallization or column chromatography to obtain pure 2-
Nitrophenyl phenyl sulfide.

Spectroscopic Characterization

o Sample Preparation: Dissolve approximately 10-20 mg of purified 2-Nitrophenyl phenyl
sulfide in 0.6 mL of deuterated chloroform (CDCIs) containing tetramethylsilane (TMS) as an
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internal standard.

'H NMR Spectroscopy: Acquire the proton NMR spectrum using a 400 MHz or higher field
NMR spectrometer. Set the spectral width to cover the range of -2 to 12 ppm. Use a
sufficient number of scans to obtain a good signal-to-noise ratio.

13C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. Use
a spectral width of 0 to 200 ppm and employ proton decoupling. A larger number of scans
will be necessary to achieve an adequate signal-to-noise ratio compared to *H NMR.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Calibrate the chemical shifts using the TMS signal at 0.00 ppm.

Sample Preparation: Prepare a potassium bromide (KBr) pellet by thoroughly grinding a
small amount (1-2 mg) of purified 2-Nitrophenyl phenyl sulfide with approximately 100-200
mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

Data Acquisition: Record the FT-IR spectrum in the range of 4000 to 400 cm—1,

Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional group vibrations.

Sample Preparation: Prepare a dilute solution of 2-Nitrophenyl phenyl sulfide in a suitable
solvent such as methanol or acetonitrile.

Data Acquisition: Introduce the sample into an electrospray ionization (ESI) mass
spectrometer. Acquire the mass spectrum in the positive ion mode over a suitable m/z range
(e.g., 50-500 amu).

Data Analysis: Identify the molecular ion peak ([M+H]*) and analyze the fragmentation
pattern to confirm the structure of the compound.

Workflow Diagram

The following diagram illustrates the logical workflow for the synthesis and characterization of
2-Nitrophenyl phenyl sulfide.
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Reactants:
Thiophenol
1-Chloro-2-nitrobenzene
KOH, DMSO
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Caption: Synthesis and Characterization Workflow.
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» To cite this document: BenchChem. [key spectral information for 2-Nitrophenyl phenyl
sulfide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b057185#key-spectral-information-for-2-nitrophenyl-
phenyl-sulfide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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